molecular formula C8H15NO2S B1379495 N-methoxy-N-methylthiane-4-carboxamide CAS No. 887481-46-1

N-methoxy-N-methylthiane-4-carboxamide

Cat. No. B1379495
M. Wt: 189.28 g/mol
InChI Key: JICXQBVSROKJLD-UHFFFAOYSA-N
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Description

N-methoxy-N-methylthiane-4-carboxamide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving N-methoxy-N-methylthiane-4-carboxamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-methoxy-N-methylthiane-4-carboxamide are not explicitly mentioned in the search results .

Scientific Research Applications

Organic Synthesis and Catalysis

N-methoxy-N-methylthiane-4-carboxamide has been recognized for its role in organic synthesis, particularly in the formation of Weinreb amides. Weinreb amides, including N-methoxy-N-methylamides, are notable intermediates in organic synthesis, facilitating the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones without leading to over-reaction due to their unique reactivity towards organometallic reagents. The conversion to Weinreb Amides, followed by treatment with organometallic reagents, yields the desired ketones as stable initial adducts, preventing over-addition and enabling precise transformations in synthetic chemistry (Khalid, Mohammed, & Kalo, 2020).

Pharmacology and Medical Applications

While the explicit mention of N-methoxy-N-methylthiane-4-carboxamide in pharmacological contexts wasn't directly found in the provided literature, closely related compounds have been studied for their pharmacological properties. For instance, the pharmacology of metoclopramide, a compound with methoxy and amide functional groups, highlights the importance of such structural features in medicinal chemistry. Metoclopramide's utility in gastro-intestinal diagnostics and treatment of vomiting showcases the potential of structurally similar compounds like N-methoxy-N-methylthiane-4-carboxamide in medical research, suggesting avenues for future investigations into their biological activity and therapeutic applications.

Material Science and Polymer Chemistry

The synthesis and application of polymers derived from N-methoxy-N-methylthiane-4-carboxamide or its analogs could significantly impact material science, especially in the development of biodegradable polymers. The chemistry of hydroxycarboxylic acids, to which N-methoxy-N-methylthiane-4-carboxamide is related, underpins the production of lactic acid-based polymers. These polymers are pivotal in creating sustainable materials, underscoring the potential of N-methoxy-N-methylthiane-4-carboxamide derivatives in contributing to environmentally friendly polymer chemistry (Gao, Ma, & Xu, 2011).

Future Directions

The search results do not provide specific information on the future directions of N-methoxy-N-methylthiane-4-carboxamide .

properties

IUPAC Name

N-methoxy-N-methylthiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICXQBVSROKJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCSCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylthiane-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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